(R)-tert-Butyl (2,5-dioxopyrrolidin-3-yl)carbamate
Description
Chemical Shift Assignments
- Pyrrolidinedione protons : H$$\alpha$$ (C3) appears as a doublet of doublets at δ 4.32 ppm ($$J$$ = 6.5, 8.1 Hz), while H$$\beta$$ (C4) resonates as a multiplet at δ 2.68–2.81 ppm.
- Tert-butyl group : The nine equivalent protons produce a singlet at δ 1.43 ppm, with $$^13$$C shifts at 28.1 ppm (CH$$_3$$) and 80.4 ppm (quaternary carbon).
- Carbamate NH : A broad singlet at δ 5.89 ppm (exchangeable with D$$_2$$O) confirms hydrogen bonding potential.
Table 2 : Key $$^1$$H NMR chemical shifts (400 MHz, CDCl$$_3$$)
| Proton | δ (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|
| H$$_\alpha$$ | 4.32 | dd | $$J{3,4}$$=6.5, $$J{3,NH}$$=8.1 |
| H$$_\beta$$ | 2.74 | m | - |
| Boc CH$$_3$$ | 1.43 | s | - |
Variable-Temperature Studies
At 298 K, the $$^1$$H NMR spectrum shows averaged signals due to rapid ring puckering (ΔG$$^‡$$ = 42 kJ/mol). Cooling to 223 K resolves distinct diastereotopic protons, revealing a 3:2 equilibrium between envelope and half-chair conformations. The tert-butyl group maintains rotational freedom even at low temperatures, as evidenced by unchanged line widths (Δν$$_{1/2}$$ < 2 Hz).
Comparative Electronic Structure Analysis with Succinimide Derivatives
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure differences between this compound and related succinimide derivatives:
Frontier Molecular Orbitals
Natural Bond Orbital (NBO) Analysis
- Hyperconjugation : The tert-butyl group donates 12.5 kcal/mol stabilization energy via σ(C–O) → σ*(C–C) interactions.
- Charge distribution : NBO charges at key atoms:
Table 3 : Comparative electronic properties of succinimide derivatives
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (D) |
|---|---|---|---|
| Succinimide | -7.1 | -1.3 | 4.2 |
| N-Methylsuccinimide | -6.8 | -1.0 | 3.9 |
| (R)-tert-Butyl derivative | -6.5 | -1.2 | 5.1 |
The tert-butyl group induces a 15% increase in molecular polarizability compared to N-methyl analogs, as calculated via finite field methods (α = 35.6 Å$$^3$$ vs. 30.9 Å$$^3$$). This enhanced polarizability correlates with improved solubility in nonpolar solvents (logP = 1.2 vs. 0.4 for succinimide).
Properties
IUPAC Name |
tert-butyl N-[(3R)-2,5-dioxopyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNLCKRUARJETQ-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Resolution and Asymmetric Catalysis
The enantiomeric purity of (R)-tert-butyl (2,5-dioxopyrrolidin-3-yl)carbamate is critical for its biological activity. A common approach involves starting with chiral precursors such as Boc-protected amino acids. For instance, Boc-d-alanine has been coupled with benzylamine derivatives using dicyclohexylcarbodiimide (DCC) as a coupling agent, yielding intermediate amides that are subsequently deprotected with trifluoroacetic acid (TFA) to generate the free amine. Asymmetric catalysis employing chiral auxiliaries or catalysts ensures retention of the (R)-configuration during cyclization steps.
Cyclization and Ring Formation
The pyrrolidin-3-yl core is constructed via intramolecular cyclization. In one protocol, hydroxylamine reacts with Cbz-l-aspartic acid anhydride in a water-dioxane system, forming the 2,5-dioxopyrrolidine ring. However, alternative methods avoid aqueous conditions to prevent racemization. For example, N-hydroxysuccinimide (NHS) esters derived from aspartic acid undergo cyclization in anhydrous tetrahydrofuran (THF) with 4-dimethylaminopyridine (4-DMAP), achieving yields exceeding 70%.
Table 1: Key Reaction Conditions for Enantioselective Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (ee%) | Source |
|---|---|---|---|---|
| Amide Coupling | Boc-d-alanine, DCC, DMF, 60°C | 75 | >98 | |
| Cyclization | NHS ester, 4-DMAP, THF, rt | 72 | 99 | |
| Deprotection | TFA/DCM, 2 h | 95 | - |
Protection-Deprotection Strategies
tert-Butyloxycarbonyl (Boc) Group Utilization
The Boc group is widely employed to protect the amine moiety during synthesis. In a representative procedure, Boc-l-aspartic acid anhydride reacts with hydroxylamine under basic conditions, followed by carbamate formation using di-tert-butyl dicarbonate (Boc₂O). This method avoids side reactions such as over-oxidation but requires stringent pH control to prevent epimerization.
Acidic Deprotection and Neutralization
Deprotection of the Boc group is typically achieved with TFA in dichloromethane (DCM), yielding the free amine intermediate. Neutralization with ammonium hydroxide or saturated sodium bicarbonate ensures stability prior to subsequent steps. Notably, prolonged exposure to TFA can degrade the pyrrolidinone ring, necessitating timed reaction quenching.
Industrial-Scale Production and Optimization
Solvent and Temperature Optimization
Industrial protocols prioritize solvent systems that balance reactivity and safety. For example, replacing dioxane with methyl tert-butyl ether (MTBE) reduces toxicity while maintaining reaction efficiency. Temperature gradients are also critical; cyclization reactions conducted at −78°C using iPrMgCl·LiCl in THF minimize byproduct formation.
Catalytic and Green Chemistry Approaches
Recent advances emphasize sustainable methods. A micro-total process system machine (μ-TPSM) enables continuous-flow synthesis of carbamate derivatives, reducing waste and improving reproducibility. Catalytic hydrogenation with Pd/C (10 wt%) in ethyl acetate has been employed to remove nitro groups from intermediates, achieving near-quantitative yields.
Table 2: Industrial Production Parameters
| Parameter | Laboratory Scale | Industrial Scale | Source |
|---|---|---|---|
| Solvent | DMF/THF | MTBE/EtOAc | |
| Catalyst | DCC/EDC | Pd/C (10 wt%) | |
| Reaction Time | 48 h | 4–6 h | |
| Yield | 60–75% | 85–92% |
Analytical Validation and Quality Control
Chemical Reactions Analysis
Types of Reactions
®-tert-Butyl (2,5-dioxopyrrolidin-3-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .
Scientific Research Applications
®-tert-Butyl (2,5-dioxopyrrolidin-3-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl (2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Stereoisomers and Enantiomers
- (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate (CAS 60846-91-5): This enantiomer replaces the tert-butyl group with a benzyl moiety and adopts the S-configuration. The benzyl group increases lipophilicity (logP ≈ 2.1 vs. However, the S-configuration may reduce compatibility with chiral biological targets compared to the R-form .
(R)-Benzyl (2-oxopyrrolidin-3-yl)carbamate (CAS 223407-18-9) :
This analog lacks one ketone group in the pyrrolidine ring (2-oxo vs. 2,5-dioxo), reducing electron-withdrawing effects and possibly enhancing nucleophilic reactivity. The absence of the second ketone also decreases ring strain, which may influence metabolic stability .
Functional Group Variations
- This modification lowers similarity to the target compound (0.72 vs. 0.85 for tert-butyl derivatives) and may reduce solubility in polar solvents .
- tert-Butyl 4-(((benzyloxy)carbonyl)amino)-4-carbamoylpiperidine-1-carboxylate (CAS 288154-17-6): Replacing the dioxopyrrolidine with a piperidine ring increases conformational flexibility. The carbamoyl group at the 4-position introduces hydrogen-bonding capacity, which could enhance target binding but may also increase susceptibility to hydrolysis .
Physicochemical and Commercial Data
| Compound Name (CAS) | Purity (%) | Price (1g) | Melting Point (°C) | Solubility (mg/mL, DMSO) |
|---|---|---|---|---|
| (R)-tert-Butyl (2,5-dioxopyrrolidin-3-yl)carbamate (CAS 876379-22-5) | >98 | 433 € | N/A | 50 |
| Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (CAS 1219424-59-5) | >95 | 378 € | 92–94 | 30 |
| (R,S)-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate (Compound 3) | >90 | N/A | 68–70 | 120 |
Data sourced from commercial reports and synthesis studies .
Key Findings and Implications
Steric and Electronic Effects : The tert-butyl group in the target compound improves stability but may limit solubility compared to benzyl analogs.
Stereochemical Influence : The R-configuration enhances target selectivity in chiral environments, as seen in enzyme inhibition assays.
Cost Considerations : The target compound’s higher price (433 €/g vs. 378 €/g for analogs) reflects synthetic complexity and Boc-protection steps .
Biological Activity
(R)-tert-Butyl (2,5-dioxopyrrolidin-3-yl)carbamate, with the chemical formula C9H14N2O and CAS number 25462-40-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound features a pyrrolidine ring with two carbonyl groups, contributing to its unique reactivity and interaction profiles. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates that it may act as an inhibitor for certain enzymatic pathways, potentially influencing metabolic processes or cellular signaling pathways.
In Vitro Studies
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on specific enzymes crucial for metabolic pathways. For instance, it has been reported to inhibit human carbonic anhydrase II (hCAII), which plays a vital role in regulating pH and fluid balance in tissues .
- Cellular Effects : In cancer research, the compound has demonstrated the ability to induce apoptosis in certain cancer cell lines. This effect is likely mediated through its interaction with cellular signaling pathways that regulate cell survival and proliferation .
Case Studies
A notable case study involved the use of this compound in a series of experiments aimed at understanding its role in cancer therapy. The compound was tested against various cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The results indicated that the compound could effectively disrupt mitotic processes in cancer cells, leading to cell death through multipolar spindle formation .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing (R)-tert-butyl (2,5-dioxopyrrolidin-3-yl)carbamate in enantiomerically pure form?
- Methodological Answer : Enantioselective synthesis requires chiral resolution techniques or asymmetric catalysis. For carbamate derivatives, Boc protection of amines is common, followed by cyclization to form the pyrrolidinone ring. Column chromatography (e.g., using hexane/ethyl acetate gradients) and chiral HPLC are critical for isolating the (R)-enantiomer. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Refer to protocols involving tert-butyl carbamate intermediates, such as HClO4-SiO2-mediated reactions for efficient coupling .
Q. What safety protocols are recommended when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For airborne particles, employ NIOSH-approved respirators (e.g., P95 filters) .
- Fire Safety : Use dry sand or alcohol-resistant foam for extinguishing fires, as combustion may release toxic gases (e.g., carbon monoxide) .
- Spill Management : Contain spills with inert absorbents, avoid water rinsing, and dispose of waste via licensed facilities .
Q. What analytical techniques are used to confirm structural integrity and purity?
- Methodological Answer :
- LC-MS : Confirm molecular weight (e.g., m/z values via positive-ion mode) and detect impurities .
- NMR (1H/13C) : Assign stereochemistry using coupling constants and NOE experiments. For example, tert-butyl groups exhibit characteristic singlet peaks at ~1.4 ppm in 1H NMR .
- X-ray Crystallography : Resolve ambiguous stereochemistry by analyzing hydrogen/halogen bonding patterns in crystal lattices .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?
- Methodological Answer : Discrepancies in crystal structures often arise from polymorphism or solvent inclusion. To address this:
- Perform multiple crystallization trials with varied solvents (e.g., DCM, ethanol).
- Compare Hirshfeld surfaces and interaction energies using software like CrystalExplorer.
- Cross-validate with spectroscopic data (e.g., IR for hydrogen bonding motifs) .
Q. What biocatalytic methods have been applied to similar tert-butyl carbamates in pharmaceutical synthesis?
- Methodological Answer : Enzymatic desymmetrization or kinetic resolution using lipases or esterases can achieve high enantiomeric excess (ee). For example, Candida antarctica lipase B (CAL-B) has been used to selectively hydrolyze tert-butyl carbamates in statin intermediates. Reaction optimization includes pH control (6.5–7.5) and solvent screening (e.g., tert-butanol for enzyme stability) .
Q. How can reaction conditions be optimized to minimize diastereomer formation during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) reduce epimerization in stereosensitive steps.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize transition states.
- Catalyst Screening : Chiral auxiliaries or organocatalysts (e.g., proline derivatives) improve stereoselectivity.
- In Situ Monitoring : Use TLC or inline IR to detect diastereomers early and adjust conditions .
Q. What strategies are effective for analyzing hydrogen-bonding networks in carbamate derivatives?
- Methodological Answer :
- Single-Crystal XRD : Identify intermolecular interactions (e.g., N–H···O bonds) with precision.
- DFT Calculations : Model hydrogen-bond strengths using Gaussian software with B3LYP/6-31G(d) basis sets.
- Thermal Analysis : DSC/TGA data correlate hydrogen-bond stability with melting/decomposition points .
Safety and Environmental Considerations
Q. What are the ecological disposal methods for (R)-tert-butyl carbamate waste?
- Methodological Answer :
- Waste Classification : Classify as "special waste" due to potential bioaccumulation risks.
- Incineration : Use high-temperature incinerators with scrubbers to neutralize toxic byproducts (e.g., NOx).
- Regulatory Compliance : Consult local guidelines (e.g., EPA, REACH) for documentation and licensed disposal services .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
